molecular formula C10H14ClNO2 B15308234 methyl (2S)-2-amino-2-phenylpropanoate hydrochloride

methyl (2S)-2-amino-2-phenylpropanoate hydrochloride

Cat. No.: B15308234
M. Wt: 215.67 g/mol
InChI Key: VBBAHSFGHQGGNJ-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-2-phenylpropanoate hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of phenylalanine, an essential amino acid, and is often used in the synthesis of various pharmaceuticals and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-2-phenylpropanoate hydrochloride typically involves the esterification of phenylalanine. One common method is the reaction of phenylalanine with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The primary product is an alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-amino-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and protein synthesis.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Applied in the production of fine chemicals and as an intermediate in the manufacture of various compounds.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its interaction with receptors and enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent compound from which methyl (2S)-2-amino-2-phenylpropanoate hydrochloride is derived.

    Tyrosine: Another amino acid with a similar structure but with an additional hydroxyl group.

    Leucine: An essential amino acid with a different side chain but similar metabolic pathways.

Uniqueness

This compound is unique due to its esterified form, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and pharmaceutical development.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

methyl (2S)-2-amino-2-phenylpropanoate;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13-2)8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3;1H/t10-;/m0./s1

InChI Key

VBBAHSFGHQGGNJ-PPHPATTJSA-N

Isomeric SMILES

C[C@](C1=CC=CC=C1)(C(=O)OC)N.Cl

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.